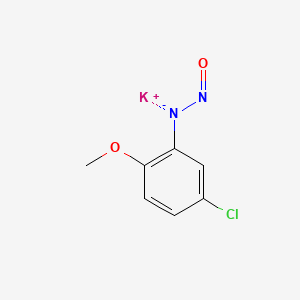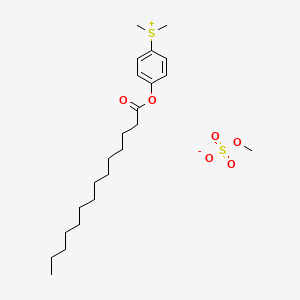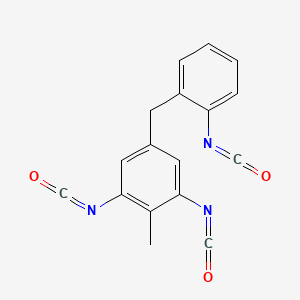
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidinone core with a tetrahydrofuran ring attached, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone typically involves the reaction of a pyrimidinone derivative with a tetrahydrofuran moiety. One common method includes the use of a base-catalyzed reaction where the pyrimidinone is reacted with tetrahydrofuran under controlled temperature and pressure conditions. The reaction may require a catalyst such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated pyrimidinones, tetrahydropyrimidinones, and substituted pyrimidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tetrahydro-2-furanyl)-5-fluorouracil: Known for its use in cancer treatment, this compound shares the tetrahydrofuran moiety but differs in its pyrimidine core.
1-(Tetrahydro-2-furoyl)piperazine: This compound also features a tetrahydrofuran ring but is structurally distinct due to the presence of a piperazine ring.
Uniqueness
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone is unique due to its specific combination of a pyrimidinone core and a tetrahydrofuran ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
153004-45-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-6(4-9-5-10-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H,9,10,11) |
InChI-Schlüssel |
GMTFOCTWVDJJNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=CN=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















